![molecular formula C32H29N3O8 B15232676 Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine CAS No. 1926163-02-1](/img/structure/B15232676.png)
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is a synthetic compound used primarily in peptide synthesis. This compound is notable for its protective groups, which are essential in the stepwise construction of peptides. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves multiple steps. The initial step often includes the protection of the amino group of L-lysine with the 9-fluorenylmethoxycarbonyl group. This is followed by the introduction of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group to the epsilon-amino group of lysine. The reaction conditions usually involve the use of organic solvents such as dimethylformamide and catalysts like diisopropylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogenation catalysts: For reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Organic solvents: Such as dimethylformamide and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while deprotection reactions yield the free amino acid.
Aplicaciones Científicas De Investigación
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Material Science: Employed in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The protective group can be selectively removed under mild conditions, allowing for the stepwise construction of peptides.
Comparación Con Compuestos Similares
Similar Compounds
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-leucine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-tryptophan
Uniqueness
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is unique due to the presence of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where selective protection and deprotection are required.
Propiedades
Número CAS |
1926163-02-1 |
|---|---|
Fórmula molecular |
C32H29N3O8 |
Peso molecular |
583.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1 |
Clave InChI |
JWAWLLHLNGKAOE-VWLOTQADSA-N |
SMILES isomérico |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
SMILES canónico |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)
![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
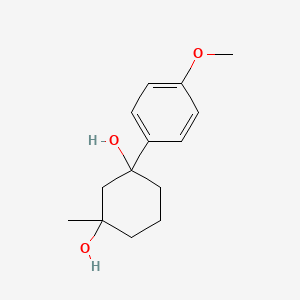
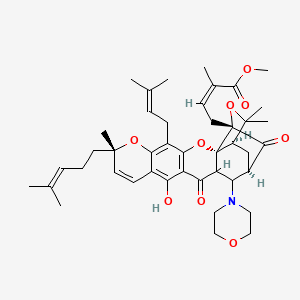
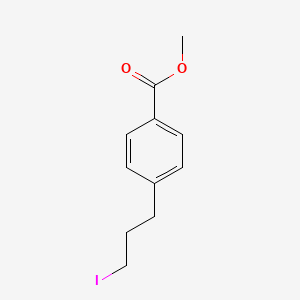

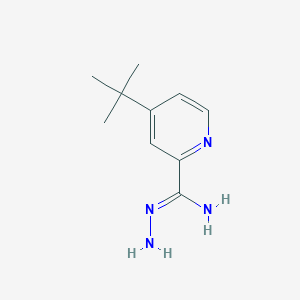
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
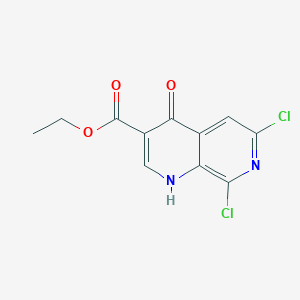
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

